

"Inter-laboratory comparison of Cyclohexylsulfamate quantification methods"

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Compound of Interest

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A Comparative Guide to Cyclohexylsulfamate Quantification Methodologies

This guide provides an objective comparison of various analytical methods for the quantification of **cyclohexylsulfamate** (cyclamate), a widely used artificial sweetener. The performance of several common techniques is evaluated based on experimental data from published research, offering valuable insights for researchers, scientists, and professionals in the drug development and food safety sectors.

Quantitative Performance Data

The selection of an appropriate quantification method for **cyclohexylsulfamate** depends on factors such as the sample matrix, required sensitivity, and available instrumentation. The following table summarizes the key performance indicators of various analytical techniques based on single-laboratory validation studies.

Method	Matrix	Limit of Detection (LOD)	Limit of Quantification (LOQ)	Linearity (r ²)	Recovery (%)	Precision (RSD)
UPLC-MS/MS	Diet Soda, Jelly	0.050 µg/g	0.150 µg/g	>0.9998	Not Specified	Not Specified
UPLC-MS/MS	Various Foods	0.3 mg/L	1 mg/L	0.9998	91.6 - 101.3	2.5 - 4.3%
LC-MS/MS	Pomegranate Juice	0.1 ng/mL	Not Specified	Not Specified	72 - 110	3 - 15%
LC-MS/MS	Dried Fig	0.6 ng/mL	Not Specified	Not Specified	72 - 110	3 - 15%
LC-MS/MS	30 Kinds of Foods	Not Specified	0.5 µg/g (fortified level)	Not Specified	85.0 - 106.6 (Trueness)	1.7 - 9.4% (RSDr), 4.1 - 9.7% (RSDwr)[1]
HPLC-UV	Beverages, Fruit in Syrup, Jam, Pickles, Confectionary	5 - 10 µg/g	Not Specified	>0.99 (2-1000 µg/mL)	93.3 - 108.3	<4.9%
HPLC-UV	Foodstuffs	1 - 20 mg/kg	Not Specified	Linear up to 1300 mg/kg	82 - 123	Not Specified
HPLC-DAD	Tabletop Sweeteners	1.3 g/L	4 g/L	Not Specified	92 - 108	≤ 3.3%
CE-UV	Food	Not Specified	Not Specified	Not Specified	Not Specified	Not Specified

Gravimetric	Packaged		Not Specified	Not Specified	Not Specified	Not Specified
	Beverages and Powders	Not Specified				
Spectrophotometry (UV-Vis)	Red Syrup	6.4307 ppm	21.4359 ppm	0.9987	89.5126	0.74% ^[2]

RSD: Relative Standard Deviation; RSDr: Repeatability; RSDwr: Within-laboratory reproducibility.

Experimental Protocols

Detailed methodologies are crucial for replicating and comparing results. Below are summaries of the experimental protocols for some of the key analytical methods.

1. Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

This method offers high sensitivity and selectivity for the determination of cyclamate in diverse food matrices.^[3]

- **Sample Preparation:** Samples are typically homogenized and extracted with a suitable solvent. For some applications, a simple dilution followed by filtration through a 0.2 µm membrane filter is sufficient.^[3] The use of a deuterated internal standard like cyclamate-d11 can help correct for matrix effects.^{[3][4]}
- **Chromatography:** Separation is achieved on a C18 reversed-phase column (e.g., UPHR BEH C18, 2.1x100mm, 1.7µm).^[3] A common mobile phase is a mixture of methanol and water (50:50) with 1% formic acid, at a flow rate of 0.2 mL/min.^[3]
- **Mass Spectrometry:** Detection is performed using a tandem mass spectrometer in negative electrospray ionization (ESI-) mode. Quantitation is typically achieved by monitoring the transition of the parent ion (m/z 177.9) to a specific fragment ion (m/z 79.7).^[3]

2. High-Performance Liquid Chromatography with UV or Diode Array Detection (HPLC-UV/DAD)

HPLC-UV/DAD represents a robust and widely available technique for cyclamate quantification.

[5]

- Derivatization: As cyclamate lacks a strong chromophore, a pre-column derivatization step is often necessary. A common approach involves the conversion of cyclamate to N,N-dichlorocyclohexylamine.[5] Another method involves the oxidation of cyclamate to cyclohexylamine, followed by derivatization with trinitrobenzenesulfonic acid (TNBS).[6][7]
- Chromatography: The derivatized analyte is separated on a reversed-phase C18 column. For the N,N-dichlorocyclohexylamine derivative, a mobile phase of methanol and water (80:20) with isocratic elution at a flow rate of 1 mL/min is used.[5]
- Detection: The derivative is detected by a UV or DAD detector at a specific wavelength, for instance, 314 nm for N,N-dichlorocyclohexylamine.[5]

3. Capillary Electrophoresis with UV Detection (CE-UV)

CE-UV provides an alternative separation technique for cyclamate analysis.

- Sample Preparation: A solid-phase extraction (SPE) step is often employed for sample clean-up and concentration. The sample, in an acidic solution, is loaded onto an SPE cartridge, washed, and then the cyclamate is eluted with a methanol-water mixture.[4]
- Electrophoresis: The separation is performed in a capillary with indirect UV detection.

4. Gravimetric Method

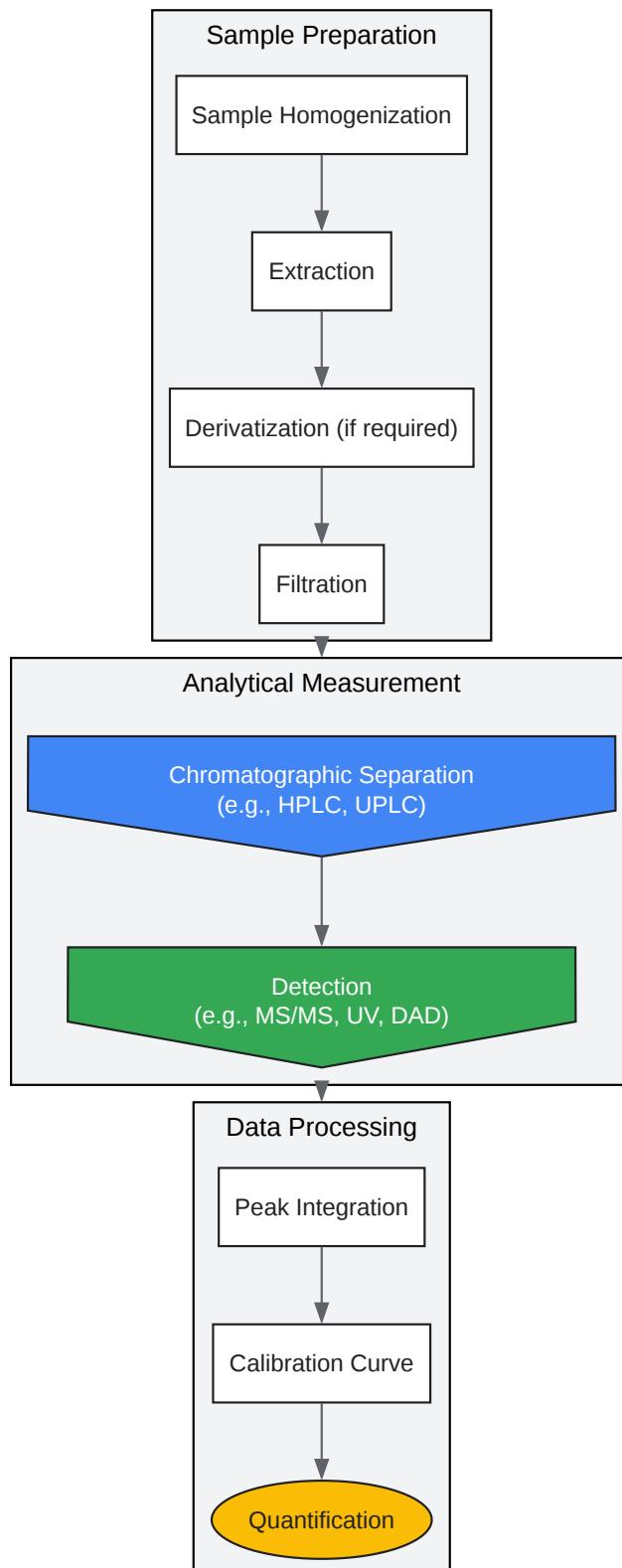
This classical method is based on the precipitation of cyclamate from a solution.

- Procedure: The gravimetric method is a cost-effective and straightforward approach for determining sodium cyclamate levels in beverages and food.[8] It involves a precipitation reaction to isolate the analyte, which is then weighed.[8] While simpler, it may lack the sensitivity and selectivity of chromatographic methods.

Experimental Workflow

The following diagram illustrates a generalized workflow for the quantification of **cyclohexylsulfamate** using a chromatographic method, which is a common approach in many

laboratories.



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Caption: General workflow for **cyclohexylsulfamate** quantification.

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